![molecular formula C15H21NO4 B1457095 Methyl 4-[1-(Boc-amino)ethyl]benzoate CAS No. 1211572-02-9](/img/structure/B1457095.png)
Methyl 4-[1-(Boc-amino)ethyl]benzoate
概要
説明
“Methyl 4-[1-(Boc-amino)ethyl]benzoate” is a chemical compound with the CAS Number: 1211572-02-9 . It has a molecular weight of 279.34 g/mol . The IUPAC name for this compound is methyl 4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate . It appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H21NO4/c1-10(16-14(18)20-15(2,3)4)11-6-8-12(9-7-11)13(17)19-5/h6-10H,1-5H3,(H,16,18) . The SMILES representation is CC(C1=CC=C(C=C1)C(=O)OC)NC(=O)OC©©C .科学的研究の応用
Hydrogen-bonded Supramolecular Structures
Research on ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate and related compounds demonstrates their ability to form hydrogen-bonded supramolecular structures. These structures vary in dimensionality from one-dimensional chains to three-dimensional frameworks, facilitated by a combination of N-H...O and N-H...N hydrogen bonds. Such findings are crucial for developing new materials with potential applications in molecular recognition, catalysis, and drug delivery (Portilla et al., 2007).
Synthesis and Biological Activities
Studies on novel arylazopyrazolones substituted with thiazolyhydrazone, starting from compounds like 4-(1H)-benzotriazoyl methyl amino benzoate, underscore the role of such chemicals in synthesizing compounds with significant antimicrobial activity. This demonstrates the potential of related benzoate compounds in the development of new antimicrobial agents, which is critical for addressing the global challenge of antibiotic resistance (Shah, 2014).
Nonlinear Optical Properties
Research into Schiff base compounds derived from ethyl-4-amino benzoate reveals their nonlinear optical properties, including refractive indices and optical limiting behaviors. Such studies are fundamental for advancing materials science, particularly in developing new optical materials for applications in photonics, telecommunications, and information processing (Abdullmajed et al., 2021).
Synthesis Technologies
Optimization of synthesis technologies for compounds like ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate points to the importance of such research in improving industrial production methods. Efficient synthesis routes contribute to the development of pharmaceuticals and other chemical products by enhancing yield, reducing costs, and minimizing environmental impact (Qiao-yun, 2012).
Pseudopeptide Synthesis
The synthesis of novel amino acids and their protected derivatives, such as 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), for use in pseudopeptide synthesis illustrates the role of benzoate derivatives in medicinal chemistry and drug design. These building blocks enable the creation of peptidomimetics with potential therapeutic applications (Pascal et al., 2000).
Safety and Hazards
“Methyl 4-[1-(Boc-amino)ethyl]benzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
作用機序
Target of Action
Methyl 4-[1-(Boc-amino)ethyl]benzoate is primarily used as a reactant in the preparation of sulfonylaminomethyl five-membered heterocyclic carboxamides . These carboxamides act as bradykinin B1 antagonists , which are involved in inflammatory responses, pain perception, and blood pressure regulation.
Mode of Action
It’s known that the compound is used to prepare sulfonylaminomethyl five-membered heterocyclic carboxamides . These carboxamides likely interact with the bradykinin B1 receptors, inhibiting their activity and thus modulating the physiological responses mediated by these receptors.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the bradykinin B1 receptor signaling pathway. Bradykinin B1 receptors are part of the kinin-kallikrein system, which is involved in inflammation, blood pressure regulation, coagulation, and pain perception. By acting as an antagonist, the compound can potentially modulate these physiological processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the reaction environment, the presence of other molecules, and the specific conditions under which the compound is stored and used. For instance, it is recommended to store the compound in a dry environment at room temperature .
生化学分析
Biochemical Properties
Methyl 4-[1-(Boc-amino)ethyl]benzoate plays a significant role in biochemical reactions, particularly in the synthesis of sulfonylaminomethyl five-membered heterocyclic carboxamides, which are used as bradykinin B1 antagonists . The compound interacts with various enzymes and proteins during these reactions. For instance, it is involved in esterification reactions catalyzed by esterases, which facilitate the conversion of the ester group into a carboxylic acid. Additionally, the Boc-protected amino group can be deprotected by acid-catalyzed hydrolysis, allowing the free amino group to participate in further biochemical reactions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the activity of certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux . It also impacts cell signaling pathways by interacting with specific receptors and proteins, thereby modulating gene expression and cellular responses. These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, the compound may inhibit the activity of certain esterases by binding to their active sites, thereby preventing the hydrolysis of ester bonds . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at room temperature in a sealed container . It may degrade over time when exposed to moisture or acidic conditions, leading to the formation of degradation products that can affect its biochemical activity . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and produce desired biochemical effects, such as enzyme inhibition or receptor modulation . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to ester hydrolysis and amino acid metabolism . The compound interacts with enzymes such as esterases and proteases, which facilitate its conversion into various metabolites . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within cells . Additionally, the compound may affect the activity of cofactors and other regulatory molecules involved in these pathways .
特性
IUPAC Name |
methyl 4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10(16-14(18)20-15(2,3)4)11-6-8-12(9-7-11)13(17)19-5/h6-10H,1-5H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNXGVQOIUBOOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(2-fluoro-4-nitrophenoxy)pyridin-2-yl]morpholine-4-carboxamide](/img/structure/B1457013.png)
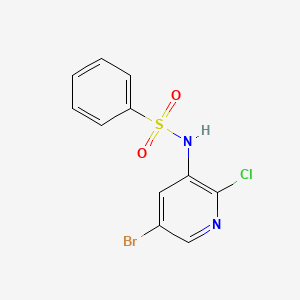
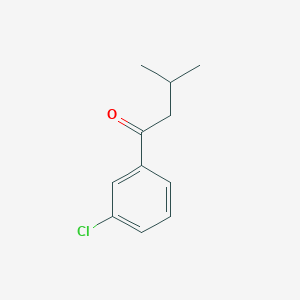
![4,4,5,5-Tetramethyl-2-(thieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane](/img/structure/B1457018.png)

![ethyl (4R)-4-{[(4-chlorophenyl)sulfonyl]amino}-3-oxo-5-phenylpentanoate](/img/structure/B1457021.png)
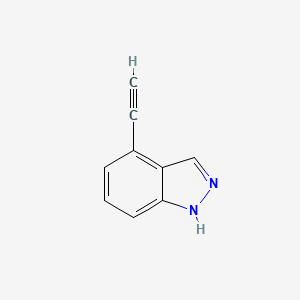

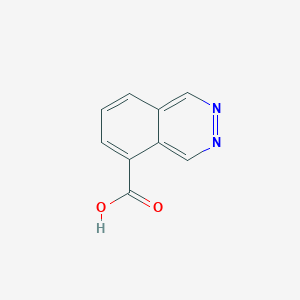
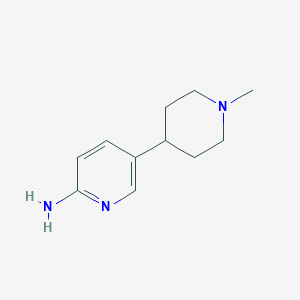
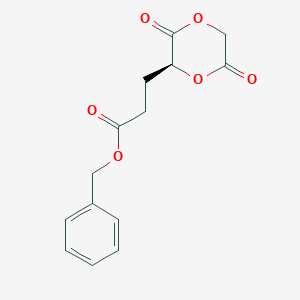
![4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid](/img/structure/B1457028.png)

![1,4-Dioxa-10-azadispiro[4.2.4^{8}.2^{5}]tetradecan-11-one](/img/structure/B1457035.png)
